Inhibition of Dihydroorotase (DHOase) – Biochemical Target-Engagement Comparison Among 4-Alkoxy-2,6-difluorobenzamides
4-Butoxy-2,6-difluorobenzamide was evaluated for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells at a concentration of 10 µM, yielding an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. Under the identical assay conditions, the 4-methoxy analog (2,6-difluoro-4-methoxybenzamide) exhibited an IC50 of 85,000 nM, while the 4-ethoxy analog showed an IC50 of 120,000 nM [1]. The unsubstituted 2,6-difluorobenzamide parent compound displayed no measurable inhibition at 10 µM (IC50 > 200,000 nM) [1].
| Evidence Dimension | Inhibitory potency against dihydroorotase (DHOase) enzyme |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (180 µM) |
| Comparator Or Baseline | 4-Methoxy-2,6-difluorobenzamide IC50 = 85,000 nM; 4-Ethoxy-2,6-difluorobenzamide IC50 = 120,000 nM; Unsubstituted 2,6-difluorobenzamide IC50 > 200,000 nM |
| Quantified Difference | 2.1-fold less potent than 4-methoxy analog; 1.5-fold less potent than 4-ethoxy analog; at least 1.1-fold more potent than unsubstituted parent |
| Conditions | Dihydroorotase enzyme from mouse Ehrlich ascites cells; compound concentration 10 µM; pH 7.37 |
Why This Matters
This head-to-head comparison demonstrates that the butoxy chain length confers an intermediate DHOase-inhibitory profile distinct from both shorter alkoxy chains and the unsubstituted parent, providing a measurable basis for selecting the butoxy derivative when a specific potency window is required.
- [1] BindingDB. Affinity Data for BDBM50405110 (4-Butoxy-2,6-difluorobenzamide) and related 4-alkoxy-2,6-difluorobenzamides. University of California, San Diego. https://bdb99.ucsd.edu/ View Source
